N~2~-[3-(2-Quinoxalinyl)phenyl]-2-pyrazinecarboxamide
Overview
Description
N~2~-[3-(2-Quinoxalinyl)phenyl]-2-pyrazinecarboxamide is a complex organic compound that features a quinoxaline moiety linked to a pyrazinecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(2-Quinoxalinyl)phenyl]-2-pyrazinecarboxamide typically involves the formation of the quinoxaline ring followed by its attachment to the pyrazinecarboxamide moiety. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring . This intermediate can then be reacted with a pyrazinecarboxylic acid derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N~2~-[3-(2-Quinoxalinyl)phenyl]-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the quinoxaline ring or the pyrazinecarboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline ring can lead to quinoxaline-2,3-dione derivatives .
Scientific Research Applications
N~2~-[3-(2-Quinoxalinyl)phenyl]-2-pyrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N2-[3-(2-Quinoxalinyl)phenyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler compound with similar biological activities.
Pyrazinecarboxamide: Shares the pyrazinecarboxamide moiety but lacks the quinoxaline ring.
Quinazoline: Another nitrogen-containing heterocycle with comparable properties.
Uniqueness
N~2~-[3-(2-Quinoxalinyl)phenyl]-2-pyrazinecarboxamide is unique due to the combination of the quinoxaline and pyrazinecarboxamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(3-quinoxalin-2-ylphenyl)pyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O/c25-19(18-11-20-8-9-21-18)23-14-5-3-4-13(10-14)17-12-22-15-6-1-2-7-16(15)24-17/h1-12H,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNIKFQDSSNCRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=NC=CN=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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